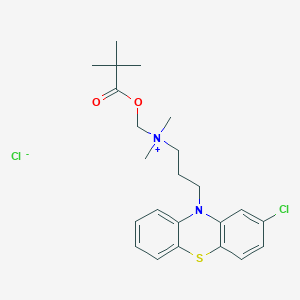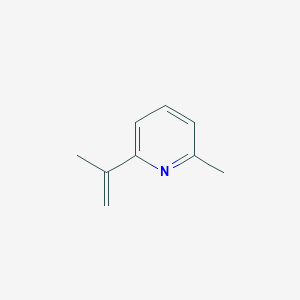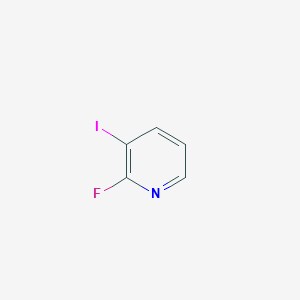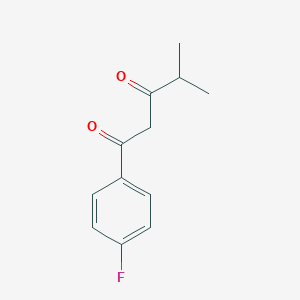
5-Hydroxyindoline-2,3-dione
Overview
Description
EMD-66684 is a synthetic, non-peptide antagonist of the Angiotensin II Type 1 receptor. It is known for its high potency and selectivity, with an effective concentration range of 1-100 nanomolar. This compound is primarily used in scientific research to study cardiovascular diseases and related physiological processes .
Mechanism of Action
Target of Action
The primary target of 5-Hydroxyindoline-2,3-dione, also known as 5-Hydroxyisatin , is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.
Mode of Action
This compound interacts with its target by accelerating gut contractility. This is achieved through the activation of L-type calcium channels located on the colonic smooth muscle cells . The compound’s interaction with these channels results in significant changes in gut motility.
Biochemical Pathways
The compound is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to this compound via the tryptophanase (TnaA) enzyme . This microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .
Pharmacokinetics
It is known that oral administration of 5-htp results in the detection of this compound in fecal samples of healthy volunteers, indicating that it is absorbed and metabolized in the body
Result of Action
The action of this compound results in a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, the stimulation of a cell line model of intestinal enterochromaffin cells by this compound results in a significant increase in serotonin production .
Action Environment
The production of this compound is influenced by environmental factors such as pH levels. The production of the compound is inhibited upon pH reduction in in vitro studies . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH level of the environment in which it is present.
Biochemical Analysis
Biochemical Properties
5-Hydroxyindoline-2,3-dione interacts with various enzymes and proteins. It is an inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of 8.4 μM . This suggests that it can interact with the active site of this enzyme and inhibit its activity. The nature of this interaction is likely to involve binding to the enzyme’s active site, preventing it from catalyzing its usual reaction.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to inhibit the activation of particulate guanylyl cyclase in rat brain and heart membranes This suggests that it can influence cell signaling pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it inhibits MAO-A by binding to its active site . This can lead to changes in the levels of monoamines in the cell, which can have wide-ranging effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid . It is produced by the metabolism of 5-hydroxytryptophan (5-HTP) by gut bacteria via the tryptophanase (TnaA) enzyme . This suggests that it interacts with this enzyme, and possibly others, in its metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EMD-66684 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the imidazo[4,5-c]pyridine core.
- Introduction of the biphenyl moiety.
- Functionalization with a tetrazole ring.
Industrial Production Methods: Industrial production of EMD-66684 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: EMD-66684 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: EMD-66684 can undergo substitution reactions, particularly at the biphenyl and tetrazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
EMD-66684 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigates the role of Angiotensin II Type 1 receptors in cellular processes.
Medicine: Explores potential therapeutic applications in treating cardiovascular diseases, hypertension, and related conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Angiotensin II Type 1 receptor .
Comparison with Similar Compounds
Losartan: Another Angiotensin II Type 1 receptor antagonist with similar applications in treating hypertension.
Valsartan: Known for its high selectivity and potency as an Angiotensin II Type 1 receptor antagonist.
Irbesartan: Used in the treatment of hypertension and diabetic nephropathy.
Uniqueness of EMD-66684: EMD-66684 stands out due to its high potency and selectivity, with an IC50 value of 0.7 nanomolar for the Angiotensin II Type 1 receptor. This makes it a valuable tool in research settings where precise modulation of receptor activity is required .
Properties
IUPAC Name |
5-hydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-6-5(3-4)7(11)8(12)9-6/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEUAVRUUFUMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438484 | |
| Record name | 5-hydroxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116569-09-6 | |
| Record name | 5-Hydroxyisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-hydroxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)











![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

